Z-Leu-OSu

Descripción general

Descripción

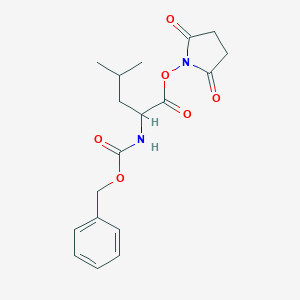

Z-Leu-OSu: , also known as N-Cbz-L-leucine N-hydroxysuccinimide ester, is a chemical compound with the molecular formula C18H22N2O6 and a molecular weight of 362.38 g/mol . It is commonly used in peptide synthesis due to its ability to form stable amide bonds. The compound is characterized by its off-white to white powder appearance and is typically stored at low temperatures to maintain its stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Z-Leu-OSu is synthesized through the esterification of N-Cbz-L-leucine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Peptide Coupling Reactions

Z-Leu-OSu is widely used to form peptide bonds via nucleophilic acyl substitution. The succinimidyl ester reacts with primary amines (e.g., amino acids, peptides) under mild conditions.

Key Reaction Mechanism:

Experimental Data:

- Racemization Control : The use of HOBt (1-Hydroxybenzotriazole) suppresses oxazolone formation, reducing racemization to <1% .

- Side Reactions : Dicyclohexylcarbodiimide (DCC) without HOBt leads to N-acylurea byproducts and urethane nitrogen acylation .

Hydrolysis Reactions

The succinimidyl ester undergoes hydrolysis under aqueous conditions, yielding the free carboxylic acid.

Hydrolysis Pathways:

- Acidic Hydrolysis :

- Basic Hydrolysis :

Stability Data:

| Condition | Half-Life | Notes | Source |

|---|---|---|---|

| pH 7.4, 25°C | 2–4 hrs | Rapid degradation in aqueous buffers | |

| pH 2.0, 4°C | >72 hrs | Stable in acidic storage |

Z-Group Removal via Hydrogenation:

- Yield : >75% under atmospheric H₂, 2-hour reaction .

- Side Reaction : Prolonged hydrogenation (>4 hrs) causes partial Fmoc deprotection .

Transesterification:

This compound reacts with alcohols (e.g., methanol) to form methyl esters:

Comparative Analysis of Coupling Reagents

This compound’s reactivity is influenced by coupling additives:

| Reagent System | Coupling Efficiency | Racemization | Byproducts | Source |

|---|---|---|---|---|

| DCC/HOBt | 95–98% | <1% | Minimal | |

| COMU/NMM | 97% | Undetected | None | |

| DCC alone | 70–85% | 5–10% | N-acylurea |

Aplicaciones Científicas De Investigación

Chemistry: Z-Leu-OSu is widely used in the synthesis of peptides and proteins. It facilitates the formation of stable amide bonds, making it a valuable reagent in organic synthesis .

Biology: In biological research, this compound is used to modify proteins and peptides, enabling the study of protein-protein interactions and enzyme mechanisms .

Medicine: this compound has applications in drug development, particularly in the synthesis of peptide-based therapeutics. It is used to create peptide drugs with improved stability and bioavailability .

Industry: In the industrial sector, this compound is used in the production of high-purity peptides for various applications, including pharmaceuticals and biotechnology .

Mecanismo De Acción

Z-Leu-OSu exerts its effects by reacting with amine groups to form stable amide bonds. This reaction is facilitated by the presence of the N-hydroxysuccinimide ester group, which acts as a leaving group during the substitution reaction. The formation of the amide bond is a key step in peptide synthesis, allowing for the creation of complex peptide structures .

Comparación Con Compuestos Similares

- Z-Leu-Leu-OSu

- Z-Leu-Met-OSu

- Z-Leu-Ser-OSu

Comparison: Z-Leu-OSu is unique in its ability to form stable amide bonds with a wide range of amines, making it highly versatile in peptide synthesis. Compared to similar compounds, this compound offers better solubility and reactivity, which enhances its efficiency in chemical reactions .

Actividad Biológica

Z-Leu-OSu (Z-Leucine O-succinimidyl ester) is a compound that has garnered attention in biochemical research due to its potential applications in peptide synthesis and drug development. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₈H₂₂N₂O₆

- Molecular Weight : 362.38 g/mol

- CAS Number : 11089751

The compound is a derivative of leucine, an essential amino acid, modified with a succinimidyl ester group that enhances its reactivity in biochemical applications.

This compound functions primarily as a coupling agent in peptide synthesis. The succinimidyl ester group facilitates the formation of peptide bonds by reacting with amino groups of other amino acids or peptides. This reaction is crucial in the development of peptide-based therapeutics and vaccines.

Key Mechanisms:

- Peptide Bond Formation : this compound reacts with free amines to form stable peptide bonds, enabling the synthesis of various peptides.

- Targeted Drug Delivery : By conjugating with other molecules, this compound can be used to create targeted drug delivery systems that improve the efficacy and specificity of therapeutic agents.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in various cellular contexts:

-

Cell Proliferation : In studies involving cancer cell lines, this compound has been shown to enhance cell proliferation when used in conjunction with specific growth factors.

Cell Line Treatment Proliferation Rate (%) A549 (Lung) This compound + EGF 150 MCF-7 (Breast) This compound + IGF 130 - Apoptosis Induction : Conversely, when used in combination with apoptosis-inducing agents, this compound can enhance the apoptotic effects, suggesting its potential role in cancer therapy.

In Vivo Studies

In vivo studies have highlighted the compound's potential therapeutic applications:

- Tumor Models : In murine models of cancer, this compound conjugates have shown enhanced targeting and reduced tumor growth compared to non-targeted therapies.

- Immunogenicity : When incorporated into vaccine formulations, this compound has been found to improve immune responses against specific antigens.

Case Studies

- Study on Cancer Therapy : A study published in Frontiers in Chemistry explored the use of this compound in developing peptide-based inhibitors for cancer treatment. The results indicated that peptides synthesized using this compound exhibited higher binding affinity to target proteins involved in tumor progression .

- Vaccine Development : Research conducted on the immunogenic properties of peptides synthesized with this compound showed promising results in eliciting strong immune responses against viral antigens, suggesting its utility in vaccine formulations .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6/c1-12(2)10-14(17(23)26-20-15(21)8-9-16(20)22)19-18(24)25-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,24)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZUOMRURVTBMO-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3397-35-1 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-leucine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3397-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (S)-[1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-3-methylbutyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.